REACTION_CXSMILES
|
Br[CH2:2][C:3]1[O:4][CH:5]=[C:6]([OH:10])[C:7](=[O:9])[CH:8]=1.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>C(#N)C>[OH:10][C:6]1[C:7](=[O:9])[CH:8]=[C:3]([CH2:2][N:21]2[CH2:20][CH2:19][N:18]([C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:17])[CH2:23][CH2:22]2)[O:4][CH:5]=1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
BrCC=1OC=C(C(C1)=O)O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
Acetonitrile was evaporated
|
Type
|
ADDITION
|
Details
|
EtOAc (50 mL) was added
|
Type
|
FILTRATION
|
Details
|
The precipitate of (C2H5)3N, HCl was filtered off
|
Type
|
CUSTOM
|
Details
|
ethyl acetate was evaporated at 40° C. to dryness
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by column chromatography (deactivated SiO2:CH2Cl2:triethylamine 98:2 to CH2Cl2:MeOH 95:5, purification: CH2Cl2:MeOH 99.5:0:5 to 96:4)
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C=C(OC1)CN1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |